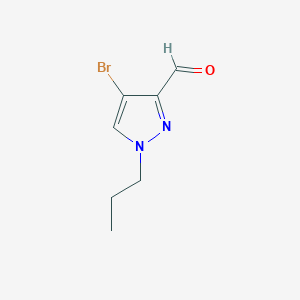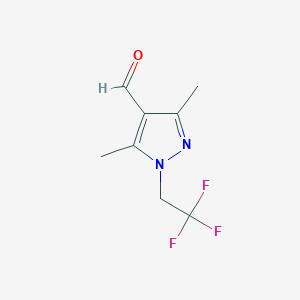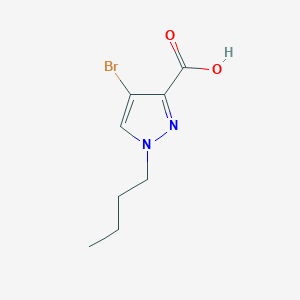
3-(3-氨基-1H-吡唑-1-基)丙酸
描述
3-(3-amino-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C6H10ClN3O2 and a molecular weight of 191.62 . It is a derivative of pyrazole, a five-membered heterocycle containing two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 3-(3-amino-1H-pyrazol-1-yl)propanoic acid, has seen significant advancements in recent years. These developments are related to the use of new or advanced catalysts and other ‘environment-friendly’ procedures, including heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .Molecular Structure Analysis
The molecular structure of 3-(3-amino-1H-pyrazol-1-yl)propanoic acid can be represented by the InChI code: 1S/C6H9N3O2/c7-5-1-3-9(8-5)4-2-6(10)11/h1,3H,2,4H2,(H2,7,8)(H,10,11) and the SMILES string: O=C(O)CCN1N=CC=C1 .科学研究应用
杂环化学和合成应用
研究表明,类似于3-(3-氨基-1H-吡唑-1-基)丙酸的衍生物可用作多种杂环化合物合成中的有价值的构建模块。例如,由于其独特的反应性,已证明4-(二氰亚甲基)-3-甲基-1-苯基-2-吡唑啉-5-酮类化合物在合成吡唑并咪唑、噻唑、螺吡啶等杂环中至关重要,为从包括胺和α-氨基羧酸在内的广泛前体生成多功能氰亚甲基染料提供了温和的反应条件(Gomaa & Ali, 2020)。这强调了此类衍生物在推进杂环化学领域和促进具有潜在治疗应用的新化合物开发中的重要性。
生物活性与治疗潜力
与3-(3-氨基-1H-吡唑-1-基)丙酸密切相关的吡唑啉衍生物因其生物活性而受到广泛研究,显示出广泛的治疗潜力。例如,已经研究了多种吡唑啉化合物及其抗癌活性,突出了该部分在开发新的抗癌剂中的重要性。这些研究表明,吡唑啉衍生物表现出有希望的抗癌特性,鼓励在这一领域进行进一步研究,以探索其全部潜力(Ray et al., 2022)。
神经退行性疾病治疗
吡唑啉也被认为是治疗神经退行性疾病的潜在治疗剂。含吡唑啉的化合物因其神经保护特性而备受关注,这可能有利于治疗阿尔茨海默病和帕金森病等疾病。这突出了与3-(3-氨基-1H-吡唑-1-基)丙酸相关的吡唑啉衍生物在为神经退行性疾病开发新疗法方面做出贡献的潜力(Ahsan et al., 2022)。
多组分合成
最近的进展利用多组分反应(MCRs)合成了含有吡唑部分的生物活性分子,展示了这种方法在创建具有显着生物活性的化合物(包括抗菌、抗癌、抗真菌和抗炎特性)方面的效率和多功能性。这展示了利用MCRs开发以吡唑衍生物为核心的新药和生物活性分子的潜力(Becerra, Abonía, & Castillo, 2022)。
安全和危害
未来方向
The future research directions for 3-(3-amino-1H-pyrazol-1-yl)propanoic acid and other pyrazole derivatives include the design of novel pyrazoles, the development of innovative synthesis routes, the examination of different potencies of pyrazoles, and the exploration of potential applications of pyrazoles .
作用机制
Target of Action
3-(3-amino-1H-pyrazol-1-yl)propanoic acid, also known as β-pyrazolyl-L-alanine , is a chemical compound that has been found in the taxon Citrullus colocynthis Pyrazole derivatives have been noted for their potential as kinase inhibitors .
Mode of Action
It’s worth noting that pyrazole derivatives are known for their nitrogen-based hetero-aromatic ring structure, which is a remarkable scaffold for the synthesis and development of many new promising drugs .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Result of Action
Pyrazole derivatives have been associated with a wide range of biological and pharmacological activities, indicating that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
3-(3-amino-1H-pyrazol-1-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can affect neurotransmission and potentially lead to changes in neural activity. Additionally, 3-(3-amino-1H-pyrazol-1-yl)propanoic acid may interact with other enzymes involved in oxidative stress pathways, influencing the levels of reactive oxygen species and affecting cellular health .
Cellular Effects
The effects of 3-(3-amino-1H-pyrazol-1-yl)propanoic acid on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of signaling molecules involved in oxidative stress responses, thereby impacting the expression of genes related to antioxidant defense . Furthermore, 3-(3-amino-1H-pyrazol-1-yl)propanoic acid can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 3-(3-amino-1H-pyrazol-1-yl)propanoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of this enzyme, affecting neurotransmitter levels and neural signaling . Additionally, 3-(3-amino-1H-pyrazol-1-yl)propanoic acid can influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cellular stress responses and metabolism .
Temporal Effects in Laboratory Settings
The effects of 3-(3-amino-1H-pyrazol-1-yl)propanoic acid can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 3-(3-amino-1H-pyrazol-1-yl)propanoic acid can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 3-(3-amino-1H-pyrazol-1-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defense and improved metabolic function . At higher doses, it can lead to toxic or adverse effects, including oxidative stress, cellular damage, and impaired neural function . Understanding the dosage-dependent effects of 3-(3-amino-1H-pyrazol-1-yl)propanoic acid is essential for determining its therapeutic window and potential side effects.
Metabolic Pathways
3-(3-amino-1H-pyrazol-1-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and energy metabolism . For example, this compound can modulate the activity of enzymes involved in the production and detoxification of reactive oxygen species, thereby influencing cellular redox balance . Additionally, 3-(3-amino-1H-pyrazol-1-yl)propanoic acid can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of 3-(3-amino-1H-pyrazol-1-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, 3-(3-amino-1H-pyrazol-1-yl)propanoic acid may be transported into cells via amino acid transporters and subsequently distributed to various organelles, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 3-(3-amino-1H-pyrazol-1-yl)propanoic acid is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy metabolism and oxidative stress responses . Understanding the subcellular localization of 3-(3-amino-1H-pyrazol-1-yl)propanoic acid is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-(3-aminopyrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-5-1-3-9(8-5)4-2-6(10)11/h1,3H,2,4H2,(H2,7,8)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLGGTMFZIRFHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-Bromo-3,5-dimethylpyrazolyl)methyl]furan-2-carbonyl chloride](/img/structure/B3197634.png)
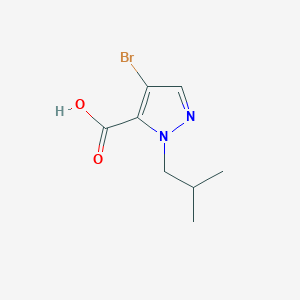
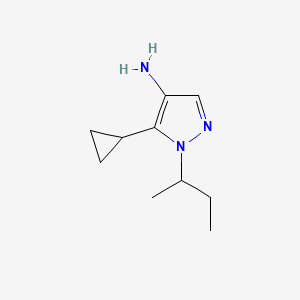
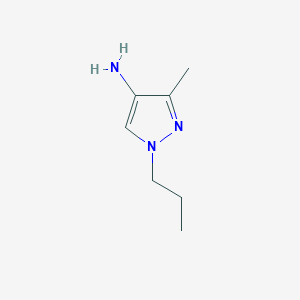
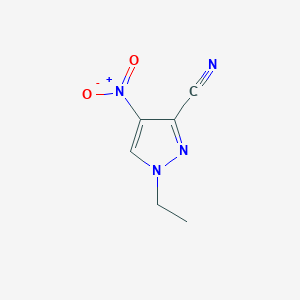
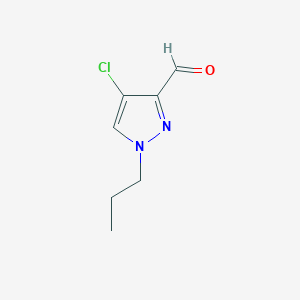
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride](/img/structure/B3197685.png)
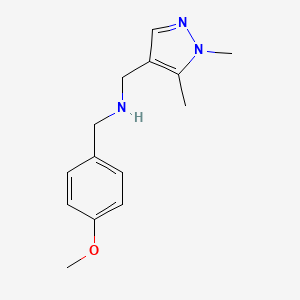
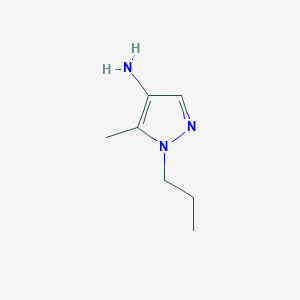
![{1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidin-4-YL}methylamine](/img/structure/B3197704.png)
![{1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine](/img/structure/B3197711.png)
